![molecular formula C32H39N5O4 B14010146 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone is an organic compound with the molecular formula C14H10O6. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and two hydrogen atoms at positions 2 and 3. This compound is known for its dark brown to black color and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be synthesized through several methods. One common synthetic route involves the reduction of 1,4,5,8-tetrahydroxyanthraquinone using sodium dithionite in an aqueous medium. This reaction typically requires controlled temperature and pH conditions to ensure the selective reduction of the quinone to the dihydro derivative .
Industrial Production Methods
Industrial production of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone often involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified through crystallization or sublimation techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite is commonly used for the reduction of the quinone to the dihydro derivative.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone typically yields 1,4,5,8-tetrahydroxyanthraquinone.
Reduction: Reduction leads to the formation of the dihydro derivative.
Substitution: Halogenation results in the formation of halogenated derivatives of the compound.
Scientific Research Applications
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone involves its interaction with cellular components, leading to cytotoxic effects. The compound is believed to target DNA and interfere with its replication and transcription processes, thereby inhibiting cell proliferation. Additionally, it may induce oxidative stress within cells, leading to apoptosis .
Comparison with Similar Compounds
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be compared with other similar compounds such as:
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Known for its use as an inhibitor of the enzyme protein kinase CK2.
1,4,5,8-Tetrahydroxyanthraquinone: Used in the preparation of electrode materials for lithium-ion batteries.
1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux): Used in the manufacture of organic dyestuffs.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Properties
Molecular Formula |
C32H39N5O4 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31+/m0/s1 |
InChI Key |
LHIJBIYHBOPNJS-VVFBEHOQSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


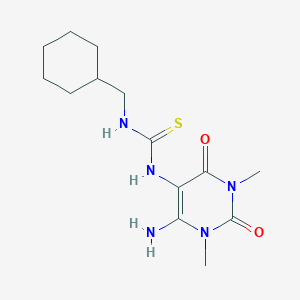
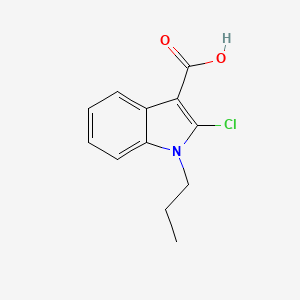
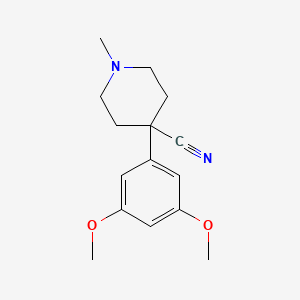
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
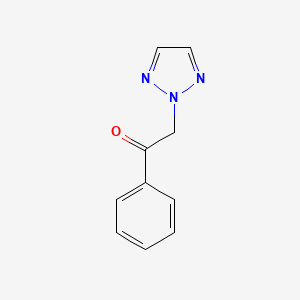
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
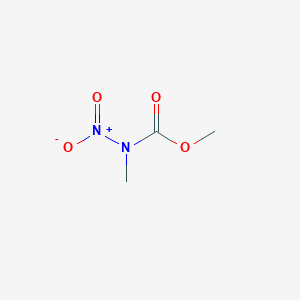
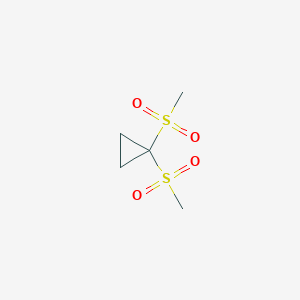
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

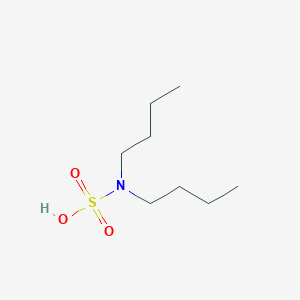
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
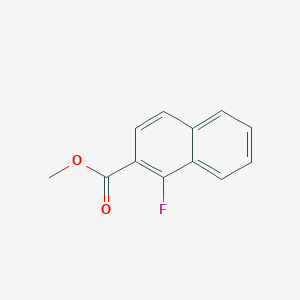
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
